Faropenem Sodium Salt Hemipentahydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Faropenem Sodium Salt Hemipentahydrate is a synthetic, broad-spectrum, carbapenem antibiotic. It is known for its potent antibacterial activity against a wide range of gram-positive and gram-negative bacteria. This compound is particularly effective against methicillin-sensitive Staphylococcus aureus, Streptococcus pyogenes, and Streptococcus pneumoniae . It is marketed in two forms: faropenem sodium and faropenem medoxomil .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Faropenem Sodium Salt Hemipentahydrate involves treating a compound of Formula II with an alkali metal salt of a substituted or unsubstituted C5-10 carboxylic acid and a catalytic amount of a palladium complex in the presence of an organic solvent. The reaction mixture is then treated with water and a water-miscible solvent, followed by the isolation of the hydrate of the alkali metal salt of faropenem .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Faropenem Sodium Salt Hemipentahydrate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
Faropenem Sodium Salt Hemipentahydrate has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for the development of new antibiotics.
Biology: It is used in microbiological studies to understand bacterial resistance mechanisms.
Medicine: It is investigated for its potential to treat various bacterial infections, including those caused by resistant strains.
Mechanism of Action
Faropenem Sodium Salt Hemipentahydrate exerts its effects by binding to penicillin-binding proteins (PBPs) in bacterial cell walls. This binding inhibits the synthesis of peptidoglycan, an essential component of the bacterial cell wall, leading to cell lysis and death . The compound is highly stable against various beta-lactamases, which are enzymes produced by bacteria to resist beta-lactam antibiotics .
Comparison with Similar Compounds
Similar Compounds
Imipenem: Another carbapenem antibiotic with a broad spectrum of activity.
Meropenem: Known for its effectiveness against gram-negative bacteria.
Ertapenem: Used for its long half-life and once-daily dosing.
Uniqueness
Faropenem Sodium Salt Hemipentahydrate is unique due to its high stability against beta-lactamases and its potent activity against both gram-positive and gram-negative bacteria. Unlike some other carbapenems, it is available for oral administration, making it more convenient for outpatient treatment .
Properties
Molecular Formula |
C24H30N2Na2O10S2 |
---|---|
Molecular Weight |
616.6 g/mol |
InChI |
InChI=1S/2C12H15NO5S.2Na/c2*1-5(14)7-10(15)13-8(12(16)17)9(19-11(7)13)6-3-2-4-18-6;;/h2*5-7,11,14H,2-4H2,1H3,(H,16,17);;/t2*5-,6-,7+,11-;;/m11../s1 |
InChI Key |
UMAYXSKJHVDDPK-DLFRNHPMSA-N |
Isomeric SMILES |
C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)O)O.C[C@H]([C@@H]1[C@@H]2N(C1=O)C(=C(S2)[C@H]3CCCO3)C(=O)O)O.[Na].[Na] |
Canonical SMILES |
CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)O)O.CC(C1C2N(C1=O)C(=C(S2)C3CCCO3)C(=O)O)O.[Na].[Na] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.